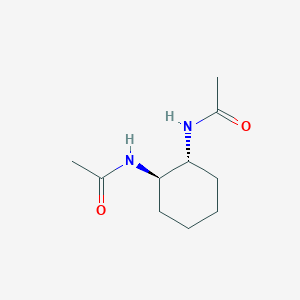

trans-N,N'-Diacetylcyclohexane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R)-2-acetamidocyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYLAHHTXWRMOL-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCCC1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246489 | |

| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156257-14-6 | |

| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156257-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-N,N'-Diacetylcyclohexane-1,2-diamine (CAS 70924-78-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-N,N'-Diacetylcyclohexane-1,2-diamine (CAS 70924-78-6), a chiral diamide with significant potential in synthetic chemistry. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its current and potential applications, particularly in the realm of asymmetric catalysis and as a versatile chemical building block. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: A Derivative of a Privileged Scaffold

trans-N,N'-Diacetylcyclohexane-1,2-diamine, also known as trans-1,2-Bis(acetamido)cyclohexane, belongs to a class of C₂-symmetric molecules derived from the well-established and highly versatile trans-1,2-diaminocyclohexane (DACH) scaffold. The parent DACH is a cornerstone in asymmetric synthesis, serving as a chiral auxiliary and a ligand for a multitude of stereoselective transformations.[1][2] The acetylation of the amino groups in trans-DACH yields a more sterically hindered and electronically modified derivative, opening avenues for new applications while also serving as a protective group strategy in multi-step syntheses.

The rigid cyclohexane backbone, combined with the defined trans stereochemistry of the two acetamido groups, imparts a well-defined three-dimensional structure. This conformational rigidity is a key attribute for its potential use in inducing stereoselectivity in chemical reactions. This guide will delve into the specific properties and synthetic utility of this N-acetylated derivative.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of trans-N,N'-Diacetylcyclohexane-1,2-diamine is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 70924-78-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [3][4][5] |

| Molecular Weight | 198.27 g/mol | [3][4][5] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 270 °C (518 °F) | |

| Solubility | Soluble in Methanol | |

| Purity | >98.0% (GC) | [3][4] |

While extensive, publicly available spectroscopic data for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2.0 ppm), the methine protons of the cyclohexane ring adjacent to the nitrogen atoms (multiplets), and the methylene protons of the cyclohexane ring. The N-H protons of the amide groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the acetyl groups (in the range of 170 ppm), the methyl carbons of the acetyl groups (around 23 ppm), and the methine and methylene carbons of the cyclohexane ring.

-

FTIR: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching of the secondary amides (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl groups (the Amide I band, around 1640 cm⁻¹), and the N-H bending (the Amide II band, around 1550 cm⁻¹). The C-H stretching of the cyclohexane and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198.27, with fragmentation patterns corresponding to the loss of acetyl groups and cleavage of the cyclohexane ring.

Synthesis of trans-N,N'-Diacetylcyclohexane-1,2-diamine

The synthesis of trans-N,N'-Diacetylcyclohexane-1,2-diamine is a straightforward acylation reaction starting from the commercially available trans-1,2-diaminocyclohexane. The following protocol outlines a general and reliable method.

Reaction Scheme:

A general synthesis workflow for the target compound.

Experimental Protocol:

Materials:

-

trans-1,2-Diaminocyclohexane

-

Acetic Anhydride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution of the Diamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,2-diaminocyclohexane (1 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir. The base is crucial to neutralize the acetic acid byproduct formed during the reaction.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acetic acid and anhydride) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure trans-N,N'-Diacetylcyclohexane-1,2-diamine as a white solid.

-

Causality Behind Experimental Choices:

-

The use of an aprotic solvent like dichloromethane ensures that the reactants are soluble and the solvent does not participate in the reaction.

-

The addition of a base like triethylamine is essential to scavenge the acetic acid produced, driving the reaction to completion and preventing the protonation of the starting diamine, which would render it unreactive.

-

Performing the initial addition of acetic anhydride at 0 °C helps to control the exothermicity of the acylation reaction, minimizing potential side reactions.

Applications in Research and Development

While specific, widespread applications of trans-N,N'-Diacetylcyclohexane-1,2-diamine are not extensively documented in the literature, its structural features suggest several potential areas of use, primarily stemming from the properties of its parent diamine.

4.1. Chiral Ligand Precursor in Asymmetric Catalysis

The parent trans-1,2-diaminocyclohexane is a "privileged ligand" in asymmetric catalysis, forming highly effective catalysts with various transition metals for a wide range of enantioselective reactions.[1][2] The N-acetylated derivative can be considered a protected form of the diamine. The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate the free diamine. This allows for the introduction of the chiral diamine late in a synthetic sequence or protects the amino groups during other transformations in the synthesis of more complex ligands.

Furthermore, the amide moieties themselves can act as coordinating groups. The oxygen atoms of the carbonyl groups can coordinate to metal centers, potentially leading to novel catalytic systems with different reactivity and selectivity profiles compared to the parent diamine complexes.

4.2. Building Block in Supramolecular Chemistry and Materials Science

The presence of two amide groups provides hydrogen bond donor and acceptor sites. This makes trans-N,N'-Diacetylcyclohexane-1,2-diamine an interesting building block for the construction of self-assembling systems and supramolecular architectures. The rigid cyclohexane core can act as a scaffold to orient the amide groups in a predictable manner, facilitating the formation of ordered structures such as gels, liquid crystals, or porous materials.

4.3. Intermediate in Pharmaceutical and Agrochemical Synthesis

Chiral diamines are important structural motifs in many biologically active compounds.[6] The N-acetylated derivative can serve as a key intermediate in the synthesis of complex pharmaceutical and agrochemical targets. The acetyl groups can be carried through several synthetic steps and then removed to unmask the primary amines for further functionalization.

Safety and Handling

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.[8]

Conclusion

trans-N,N'-Diacetylcyclohexane-1,2-diamine is a chiral molecule with a well-defined structure derived from a privileged scaffold in asymmetric synthesis. While its direct applications are still emerging, its potential as a protected diamine, a precursor to novel chiral ligands, and a building block in supramolecular chemistry is significant. This technical guide has provided a summary of its known properties, a detailed synthesis protocol, and an overview of its potential applications, aiming to equip researchers with the necessary information to explore the utility of this versatile compound in their own work.

References

- Apollo Scientific. (n.d.).

-

CP Lab Safety. (n.d.). trans-N,N'-Diacetylcyclohexane-1,2-diamine, 5g, Each. Retrieved from [Link]

- Capot Chemical. (2018, August 21). MSDS of Trans-N1,N2-Dimethylcyclohexane-1,2-diamine.

-

Pure Synth. (n.d.). Trans-NN-Diacetylcyclohexane-12-Diamine 98.0%(GC). Retrieved from [Link]

- K. Lucyna, et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis.

-

Wikipedia. (2023, November 29). trans-1,2-Diaminocyclohexane. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). trans-N,N''-Diacetylcyclohexane-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diaminocyclohexane, trans-. Retrieved from [Link]

-

NIST. (n.d.). trans-1,2-Cyclohexanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.

Sources

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. trans-N,N'-Diacetylcyclohexane-1,2-diamine | 70924-78-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pure-synth.com [pure-synth.com]

- 5. trans-N,N′-Diacetylcyclohexane-1,2-diamine, CAS 70924-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to the Solubility of trans-N,N'-Diacetylcyclohexane-1,2-diamine in Organic Solvents

Introduction

trans-N,N'-Diacetylcyclohexane-1,2-diamine is a chiral diamide that serves as a valuable building block in organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis.[1] The efficiency of its application in synthesis, purification, and formulation is intrinsically linked to its solubility in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of trans-N,N'-Diacetylcyclohexane-1,2-diamine, offering insights into the theoretical principles governing its dissolution, a summary of available qualitative solubility data, and detailed experimental protocols for precise quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Molecular Structure and Physicochemical Properties

trans-N,N'-Diacetylcyclohexane-1,2-diamine possesses a rigid cyclohexane backbone with two acetylated amine groups in a trans configuration.[2] This structure imparts specific physicochemical properties that dictate its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |

| Molecular Weight | 198.27 g/mol | [2] |

| Physical State | Solid, white to off-white powder/crystals | |

| Melting Point | 270 °C | |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

The presence of both amide functionalities, which can act as hydrogen bond donors and acceptors, and the nonpolar cyclohexane ring results in a molecule with a nuanced solubility profile.

Caption: Molecular structure and key intermolecular forces influencing solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle governing solubility. The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, ΔG_mix must be negative.

-

Enthalpy of Mixing (ΔH_mix): This term relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. For trans-N,N'-Diacetylcyclohexane-1,2-diamine, the strong intermolecular hydrogen bonds between the amide groups in the crystal lattice must be overcome. Solvents capable of forming strong hydrogen bonds with the amide groups will lead to a more favorable (less positive or even negative) ΔH_mix.

-

Entropy of Mixing (ΔS_mix): This term reflects the increase in randomness when a solute dissolves in a solvent. It is generally positive and favors dissolution.

The interplay of these factors determines the solubility of trans-N,N'-Diacetylcyclohexane-1,2-diamine in a given organic solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amide groups of the target molecule, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. Their ability to dissolve the compound will depend on the strength of the dipole-dipole interactions and their capacity to accept hydrogen bonds from the amide N-H groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and hydrogen bonding capabilities. They are unlikely to overcome the strong solute-solute interactions of the highly crystalline diamide, resulting in poor solubility.

Qualitative Solubility Profile

| Organic Solvent | Solvent Type | Predicted/Observed Solubility | Rationale/Source |

| Methanol | Polar Protic | Soluble | Stated as soluble in product information. Capable of strong hydrogen bonding. |

| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, capable of strong hydrogen bonding. Structurally similar diamines show solubility in ethanol.[4] |

| Acetone | Polar Aprotic | Likely Soluble | Can act as a hydrogen bond acceptor. Structurally similar diamines show solubility in acetone.[4] |

| Dichloromethane | Polar Aprotic | Likely Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Toluene | Nonpolar | Likely Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy. |

| Hexane | Nonpolar | Likely Insoluble | A nonpolar solvent with weak intermolecular forces. |

| Diethyl Ether | Slightly Polar | Likely Sparingly Soluble | A related compound, trans-1,2-Cyclohexanediamine, is soluble in ether.[5] The acetyl groups may reduce solubility compared to the parent diamine. |

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following section provides a detailed protocol for the widely accepted equilibrium shake-flask method.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for trans-N,N'-Diacetylcyclohexane-1,2-diamine and all solvents used. The related compound, trans-N,N'-Dimethylcyclohexane-1,2-diamine, is classified as a corrosive material that can cause severe skin burns and eye damage.[6]

-

Handle all organic solvents with care, as they may be flammable and/or toxic.

Experimental Workflow: Equilibrium Shake-Flask Method

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

Accurately weigh an amount of trans-N,N'-Diacetylcyclohexane-1,2-diamine that is in clear excess of its expected solubility.

-

Transfer the solid to a sealed, thermostated vessel (e.g., a screw-cap vial or a jacketed reaction vessel).

-

Add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a constant-temperature environment (e.g., a water bath or a temperature-controlled shaker).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of trans-N,N'-Diacetylcyclohexane-1,2-diamine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve must be prepared by analyzing standard solutions of the compound at known concentrations.

-

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.

-

Conclusion

trans-N,N'-Diacetylcyclohexane-1,2-diamine exhibits a solubility profile that is dominated by its polar amide functionalities. It is readily soluble in polar protic solvents like methanol and is expected to show good solubility in other polar solvents. Conversely, its solubility in nonpolar organic solvents is predicted to be poor. For research and development activities that require precise solubility data, the experimental protocol provided in this guide offers a reliable method for its determination. A thorough understanding of the solubility of this key chiral building block is paramount for its effective use in advancing chemical synthesis and drug discovery.

References

-

CP Lab Safety. (n.d.). trans-N,N'-Diacetylcyclohexane-1,2-diamine, 5g, Each. Retrieved February 24, 2026, from [Link]

-

European Chemicals Agency. (n.d.). N,N'-ethylenedi(diacetamide) - Registration Dossier. Retrieved February 24, 2026, from [Link]

-

PureSynth. (n.d.). Trans-NN-Diacetylcyclohexane-12-Diamine 98.0%(GC). Retrieved February 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. Retrieved February 24, 2026, from [Link]

-

Arkat USA, Inc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(viii), 4-11. Retrieved February 24, 2026, from [Link]

-

CP Lab Safety. (n.d.). trans-N,N'-Diacetylcyclohexane-1,2-diamine, 25g, Each. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-N,N''-Diacetylcyclohexane-1,2-diamine. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

Sources

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. trans-N,N′-Diacetylcyclohexane-1,2-diamine, CAS 70924-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. trans-N,N''-Diacetylcyclohexane-1,2-diamine | C20H36N4O4 | CID 176471131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 4013-94-9: N,N′-Diisopropylethylenediamine [cymitquimica.com]

- 5. trans-1,2-Cyclohexanediamine | 1121-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Part 1: The trans-1,2-Diaminocyclohexane Scaffold: A Foundation of Chirality and Rigidity

An In-Depth Technical Guide to the Supramolecular Properties of trans-1,2-Diaminocyclohexane Bis-Amides

For researchers, scientists, and drug development professionals, understanding and controlling molecular self-assembly is a cornerstone of innovation. In the vast landscape of supramolecular chemistry, trans-1,2-diaminocyclohexane (DACH) has emerged as a uniquely powerful and versatile scaffold.[1][2][3] Its rigid, chiral, and C2-symmetric framework provides a predictable platform for constructing intricate, non-covalent assemblies. When derivatized into bis-amides, the DACH core transforms into a potent director of supramolecular aggregation, driven by a network of predictable and highly directional hydrogen bonds.

This technical guide offers an in-depth exploration of the core supramolecular properties of trans-1,2-diaminocyclohexane bis-amides. We will move beyond a mere survey of the literature to provide a causal understanding of how molecular design translates into macroscopic properties. This document is structured to provide both foundational knowledge and field-proven insights, enabling you to leverage these remarkable molecules in your own research endeavors, from novel organogelators to advanced materials and chiral recognition systems.

The utility of trans-1,2-diaminocyclohexane as a building block in supramolecular chemistry stems from its inherent structural features.[4] A product of the hydrogenation of o-phenylenediamine, this diamine is commercially available as a racemic mixture of (1R,2R) and (1S,2S) enantiomers, which can be resolved using agents like tartaric acid.[4][5] This accessibility is a significant advantage for its widespread application.[1]

The "trans" configuration of the two amine groups is critical. It places them on opposite sides of the cyclohexane ring, leading to a diequatorial arrangement in the favored chair conformation. This conformationally locked structure imparts a high degree of rigidity and pre-organization to any molecule built upon it. This pre-organization is a key principle in supramolecular chemistry, as it reduces the entropic penalty of self-assembly, leading to more stable and well-defined aggregates.

The C2-symmetry of the enantiomerically pure trans-DACH scaffold is another crucial feature. This symmetry simplifies the design of ligands and catalysts, and often leads to the formation of highly ordered, helical supramolecular polymers.[6] The chirality of the DACH core is readily transferred to the supramolecular assembly, making these systems of particular interest for applications in asymmetric catalysis and chiral recognition.[1][7]

Part 2: The Bis-Amide Functionalization: Engineering Supramolecular Interactions

The introduction of amide functionalities to the trans-DACH core is the key step in unlocking its supramolecular potential. The amide group is a powerful hydrogen bonding motif, featuring both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The derivatization of both amine groups on the DACH scaffold creates a molecule with two amide moieties, capable of forming a robust and directional network of intermolecular hydrogen bonds.

The nature of the acyl group attached to the amide nitrogen has a profound impact on the resulting supramolecular properties. By systematically varying the R group in the general structure below, a wide range of self-assembling behaviors can be accessed.

General Structure of trans-1,2-Diaminocyclohexane Bis-Amides

Caption: General chemical structure of a trans-1,2-diaminocyclohexane bis-amide.

The Role of Hydrogen Bonding in Self-Assembly

The primary driving force for the self-assembly of trans-DACH bis-amides is the formation of intermolecular hydrogen bonds between the amide groups.[8] These interactions are highly directional and lead to the formation of one-dimensional, tape-like or fibrous structures. The "trans" arrangement of the amide groups on the cyclohexane scaffold favors a linear propagation of the hydrogen-bonded network.

The strength and fidelity of this hydrogen bonding network can be modulated by the solvent environment. In non-polar solvents, the amide-amide hydrogen bonds are the dominant intermolecular interaction, leading to robust self-assembly. In more polar, hydrogen-bond-competing solvents, the self-assembly can be disrupted. This solvent-dependent behavior is a hallmark of supramolecular systems and can be harnessed for creating stimuli-responsive materials.

The Influence of Side Chains (R-groups) on Supramolecular Architecture

While hydrogen bonding provides the primary driving force for self-assembly, the nature of the R-groups dictates the higher-order packing and ultimately the macroscopic properties of the material.

-

Aliphatic Chains: Long alkyl chains introduce significant van der Waals interactions, which work in concert with hydrogen bonding to stabilize the self-assembled structures.[9] These interactions are crucial for the formation of entangled fibrous networks that lead to organogelation. The length and branching of the alkyl chains can be tuned to control the solubility of the molecule and the thermal stability of the resulting gel.[10]

-

Aromatic Groups: The incorporation of aromatic moieties can introduce π-π stacking interactions, which can further stabilize the supramolecular assembly and introduce interesting photophysical or electronic properties.

-

Functional Groups: The introduction of functional groups, such as hydroxyls or carboxylic acids, can introduce additional hydrogen bonding sites, leading to more complex and robust networks.[11] These groups can also be used to impart specific chemical reactivity or to create materials that are responsive to pH changes.

Part 3: Key Supramolecular Properties and Applications

The predictable and tunable self-assembly of trans-DACH bis-amides gives rise to a range of fascinating supramolecular properties and applications.

Organogelation: From Molecules to Macroscopic Materials

One of the most prominent applications of trans-DACH bis-amides is as low-molecular-weight organogelators (LMWOGs).[9] These molecules can self-assemble in organic solvents to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel.

The process of organogelation is a beautiful example of hierarchical self-assembly. The initial formation of hydrogen-bonded tapes is followed by the bundling of these tapes into thicker fibers. These fibers then entangle to form the macroscopic gel network. The efficiency of gelation is highly dependent on the molecular structure of the bis-amide, with subtle changes in the R-groups leading to significant differences in gelation ability.[10]

Experimental Protocol: Synthesis of a trans-1,2-Diaminocyclohexane Bis-Amide Organogelator

This protocol describes a general method for the synthesis of a trans-DACH bis-amide with lauroyl chloride, a common precursor for organogelators.[9]

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane or (1S,2S)-(+)-1,2-Diaminocyclohexane

-

Lauroyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve trans-1,2-diaminocyclohexane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of lauroyl chloride (2.1 eq) in anhydrous dichloromethane dropwise to the cooled solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure trans-1,2-diaminocyclohexane bis-laurylamide.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Gelation Properties of Selected trans-DACH Bis-Amides

| Compound | R-Group | Solvent | Minimum Gelation Concentration (mg/mL) | Gel Melting Temperature (°C) |

| 1 | n-Dodecyl | Toluene | 5 | 75 |

| 2 | n-Hexadecyl | Cyclohexane | 3 | 92 |

| 3 | Benzoyl | Chloroform | 10 | 68 |

This is representative data and actual values may vary depending on the specific experimental conditions.

Asymmetric Catalysis and Chiral Recognition

The inherent chirality of the trans-DACH scaffold makes its bis-amide derivatives excellent candidates for applications in asymmetric catalysis and chiral recognition.[1][12] The self-assembled structures can create a chiral microenvironment that can influence the stereochemical outcome of a chemical reaction or selectively bind to one enantiomer of a chiral guest molecule.

For example, bis-amide derivatives of trans-DACH have been used as ligands for metal-catalyzed asymmetric reactions, where the supramolecular assembly of the ligand-metal complex can lead to an amplification of the enantioselectivity.[12]

In the realm of chiral recognition, the well-defined cavities and binding sites within the self-assembled structures of trans-DACH bis-amides can be used to differentiate between enantiomers.[7] This has potential applications in chiral separations and sensing.

Part 4: Future Directions and Outlook

The study of the supramolecular properties of trans-1,2-diaminocyclohexane bis-amides is a vibrant and rapidly evolving field. Future research is likely to focus on several key areas:

-

Stimuli-Responsive Materials: The development of "smart" gels and materials that can respond to external stimuli such as light, temperature, pH, or the presence of specific chemical species.

-

Biomedical Applications: The design of biocompatible and biodegradable trans-DACH bis-amide-based materials for applications in drug delivery, tissue engineering, and biosensing.

-

Advanced Catalysis: The creation of more sophisticated and efficient supramolecular catalysts for a wider range of asymmetric transformations.

-

Hierarchical Self-Assembly: Gaining a deeper understanding of the fundamental principles that govern the hierarchical self-assembly of these molecules to create even more complex and functional materials.

References

-

Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3196. [Link][1][3]

-

Pu, L. (1997). The study of 1, 1′-binaphthyl-based chiral polymers. Chemical Reviews, 97(8), 3161-3195. [Link]

-

Girard, C., & Kagan, H. B. (2007). Asymmetric amplification in catalysis by trans-1,2-diaminocyclohexane bistriflamide. Organic Letters, 9(2), 199–202. [Link][12]

-

ChemInform Abstract: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. (2010). ChemInform, 29(11). [Link][2]

-

Reddy, K. L., & Sharpless, K. B. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

-

Periasamy, M., et al. (2011). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences, 123(5), 561-569. [Link][7]

-

Di Censo, D., et al. (2018). Supramolecular Aggregation of a New Substituted Bis(salicylaldiminato)zinc(II) Schiff-Base Complex Derived from trans-1,2-Diaminocyclohexane. Molecules, 23(1), 123. [Link][6]

-

Faraone, A., et al. (2019). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Catalysts, 9(12), 1033. [Link]

-

S. G. O'Brien, et al. (2014). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 4(9), 3125-3129. [Link]

-

Gambarotta, S., & Scott, J. (1997). New Chiral Amide Ligands Derived from (±)-trans-1,2-Diaminocyclohexane. Applications in Titanium(IV) Chemistry. Organometallics, 16(23), 5036–5043. [Link]

-

Hanabusa, K., et al. (2005). Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties. Molecules, 10(1), 45-64. [Link][9]

-

Suzuki, M., & Hanabusa, K. (2009). Characteristics of Gelation by Amides based on trans-1,2-Diaminocyclohexane: The Importance of Different Substituents. Chemistry Letters, 38(7), 674-675. [Link][10]

-

Larrow, J. F., & Jacobsen, E. N. (2004). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 81(11), 1682. [Link][5]

-

Das, G. (2014). O and N-H···N hydrogen bonding by the bis-amide analogues. Journal of Chemical Sciences, 126(5), 1285–1290. [Link][8]

- Preparation of trans 1, 2-diaminocyclohexane - Google P

-

Ordóñez-García, M., et al. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Molecules, 24(3), 429. [Link][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. ias.ac.in [ias.ac.in]

- 9. Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric amplification in catalysis by trans-1,2-diaminocyclohexane bistriflamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for trans-N,N'-Diacetylcyclohexane-1,2-diamine from 1,2-diaminocyclohexane

Abstract

This protocol details the robust synthesis of trans-N,N'-diacetylcyclohexane-1,2-diamine (CAS 70924-78-6) from trans-1,2-diaminocyclohexane.[1] This bis-amide is a critical intermediate in the synthesis of

Strategic Synthesis Design

The Stereochemical Imperative

The utility of trans-1,2-diaminocyclohexane derivatives lies in their rigid cyclohexane backbone, which locks the nitrogen substituents into specific spatial orientations. Preserving the trans-diequatorial conformation is paramount.

-

Starting Material: We utilize commercially available trans-1,2-diaminocyclohexane (often a racemic mixture of

and -

Reaction Pathway: Nucleophilic acyl substitution using acetic anhydride is selected over acetyl chloride. The anhydride provides a milder, more controllable exotherm and avoids the generation of stoichiometric HCl salts that can complicate workup.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amine lone pair on the carbonyl carbon of acetic anhydride.

-

Attack: The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: Acetate acts as the leaving group, reforming the carbonyl and generating the amide.

-

Proton Transfer: The released acetate ion deprotonates the ammonium intermediate to form the neutral amide and acetic acid.

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| trans-1,2-Diaminocyclohexane | 1121-22-8 | >98% | Substrate |

| Acetic Anhydride | 108-24-7 | ACS Reagent | Acylating Agent |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

| Methanol | 67-56-1 | HPLC Grade | Recrystallization |

| Diethyl Ether | 60-29-7 | ACS Reagent | Wash Solvent |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Temperature Control: Ice-water bath (0°C) and heating mantle.

-

Filtration: Buchner funnel, vacuum flask, and Whatman No. 1 filter paper.

-

Analysis: Melting point apparatus (capable of 300°C), NMR spectrometer.

Experimental Protocol

Phase 1: Controlled Acetylation

Objective: Complete bis-acetylation while managing exotherm to prevent side reactions.

-

Setup: Clamp a 250 mL RBF in a fume hood. Add trans-1,2-diaminocyclohexane (11.4 g, 100 mmol) and Dichloromethane (DCM, 100 mL) . Stir until fully dissolved.

-

Cooling: Lower the flask into an ice-water bath and cool to 0–5°C.

-

Addition: Place Acetic Anhydride (22.5 g, 20.8 mL, 220 mmol) in a pressure-equalizing dropping funnel. Add dropwise over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature <10°C to minimize color formation.

-

Observation: A white precipitate (the product) typically begins to form midway through addition.

-

-

Completion: Once addition is complete, remove the ice bath. Allow the slurry to stir at room temperature (25°C) for 2 hours to ensure reaction completion.

Phase 2: Isolation & Workup

Objective: Remove acetic acid byproduct and excess reagents.

-

Concentration (Optional): If the slurry is too thick, add 20 mL of diethyl ether to facilitate filtration. If the product has not precipitated (unlikely in DCM), evaporate the solvent to ~20% volume.

-

Filtration: Filter the white solid using vacuum filtration.

-

Washing: Wash the filter cake with:

-

Cold DCM (2 x 20 mL)

-

Diethyl Ether (2 x 30 mL) – Crucial for removing trapped acetic acid.

-

-

Drying: Air dry on the filter for 15 minutes, then dry in a vacuum oven at 60°C for 4 hours.

Phase 3: Purification (Recrystallization)

Objective: Achieve >99% purity and remove trace amine salts.

-

Solvent Selection: Methanol is the preferred solvent. The product has high solubility in hot methanol but low solubility at room temperature.

-

Dissolution: Transfer the crude solid to a clean flask. Add minimum boiling methanol (~10-15 mL per gram of solid). Heat to reflux until fully dissolved.

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in a fridge (4°C) for 2 hours.

-

Final Isolation: Filter the lustrous white crystals, wash with cold methanol (small volume), and dry under high vacuum.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for the acetylation and purification process.

Characterization & Validation

To ensure the integrity of the synthesized ligand, compare your data against these standard values.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation or impurities. |

| Melting Point | 268°C – 272°C | Sharp melting point indicates high purity [2][3]. |

| Solubility | Soluble in MeOH, DMSO. | Poor solubility in non-polar solvents (Hexane, Et2O). |

Representative NMR Data

-

H NMR (400 MHz, DMSO-

- 7.75 (br d, 2H, NH -C=O) – Amide protons

- 3.50 (m, 2H, CH -N) – Methine protons on cyclohexane ring

-

1.78 (s, 6H, CH

-

1.10–1.90 (m, 8H, Cyclohexane CH

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product dissolved in mother liquor. | Cool the methanol solution to -20°C to force precipitation. |

| Oiling Out | Solvent mixture incorrect during recrystallization. | Ensure pure methanol is used. If using EtOH/Water, add water more slowly. |

| Acetic Acid Smell | Incomplete washing. | Grind the dried solid and wash again with Diethyl Ether. |

| Colored Product | Oxidation of starting amine. | Distill trans-1,2-diaminocyclohexane prior to use if it is brown/yellow. |

Safety & Compliance

-

Acetic Anhydride: Flammable and corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

-

1,2-Diaminocyclohexane: Corrosive. Harmful if swallowed or inhaled.

-

DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

-

Resolution of Diamine: Walsh, P. J., et al. "Resolution of trans-1,2-Diaminocyclohexane." Journal of Chemical Education, 1998.

-

Melting Point Data: Sigma-Aldrich/Merck Product Specification for trans-N,N'-Diacetylcyclohexane-1,2-diamine.

-

Physical Properties: ChemicalBook Entry for CAS 70924-78-6.[1]

-

General Acetylation Protocols: "Acetylation of Amines." Organic Chemistry Portal.

Sources

reduction of trans-N,N'-Diacetylcyclohexane-1,2-diamine to N,N'-dimethyl derivatives

This Application Note addresses the synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine , a privileged chiral ligand used extensively in asymmetric catalysis (e.g., Trost ligands, salen complexes).

Critical Chemical Clarification:

The direct reduction of trans-N,N'-diacetylcyclohexane-1,2-diamine with hydride reducing agents (e.g., LiAlH

To obtain the N,N'-dimethyl derivative via a direct amide reduction, the required precursor is trans-N,N'-diformylcyclohexane-1,2-diamine .

This guide provides two validated protocols to achieve the target N,N'-dimethyl compound:

-

Protocol A: Direct reduction of the diformyl precursor (standard high-yield route).

-

Protocol B: Conversion of the diacetyl precursor (if this is your starting stock) via hydrolysis and reductive methylation.

PART 1: CHEMICAL PATHWAY ANALYSIS

The following flowchart illustrates the divergent pathways based on the starting amide.

Figure 1: Mechanistic divergence in amide reductions. Direct reduction of diacetyl yields diethyl amine. The dimethyl target requires a diformyl precursor or reductive alkylation.

PART 2: DETAILED PROTOCOLS

Protocol A: Reduction of trans-N,N'-Diformylcyclohexane-1,2-diamine

Applicability: Primary route for high-purity synthesis of the dimethyl ligand. Mechanism: Nucleophilic attack of hydride on the formyl carbonyl, followed by reduction to the methylene group.

Materials

-

Precursor: trans-N,N'-Diformylcyclohexane-1,2-diamine (Prepared via formylation of the diamine with ethyl formate).

-

Reagent: Lithium Aluminum Hydride (LiAlH

), 2.5-3.0 equivalents. -

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

O). -

Quenching: Water, 15% NaOH, Water (Fieser method).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N

or Ar). -

Solubilization: Charge the flask with LiAlH

(3.0 equiv) suspended in anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath. -

Addition: Dissolve trans-N,N'-diformylcyclohexane-1,2-diamine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH

suspension over 30–60 minutes.-

Note: The reaction is exothermic; control addition rate to maintain gentle reflux or keep temp <10°C during addition.

-

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C for THF) for 12–16 hours.

-

Checkpoint: Monitor by TLC (eluent: MeOH/CH

Cl

-

-

Quenching (Critical Safety Step): Cool the reaction mixture to 0°C. Dilute with diethyl ether. Perform Fieser Quenching carefully:

-

Add

mL Water (where -

Add

mL 15% NaOH solution. -

Add

mL Water. -

Observation: A white, granular precipitate of aluminum salts should form, leaving a clear supernatant.

-

-

Isolation: Filter the mixture through a Celite pad. Wash the cake thoroughly with THF or ether.

-

Purification:

-

Dry the filtrate over anhydrous Na

SO -

Concentrate under reduced pressure.[1]

-

Distillation: Distill the residue (approx. bp 78–80°C at 18 mmHg) or recrystallize if solid (product can be a hygroscopic solid, mp ~17°C, depending on enantiopurity).

-

Protocol B: Conversion of trans-N,N'-Diacetyl to N,N'-Dimethyl

Applicability: Use this if you are restricted to the diacetyl starting material. This is a two-stage process: Hydrolysis followed by Reductive Methylation.

Stage 1: Hydrolysis of Diacetyl Group

-

Suspend trans-N,N'-diacetylcyclohexane-1,2-diamine in 6M HCl (10 mL/g).

-

Reflux for 12–24 hours. The solution will become clear.

-

Concentrate to dryness to obtain trans-cyclohexane-1,2-diamine dihydrochloride.

-

Neutralize with NaOH and extract with CH

Cl

Stage 2: Eschweiler-Clarke Methylation

Mechanism: Condensation of the amine with formaldehyde to form an imine/enamine, followed by reduction by formic acid (via hydride transfer and CO

-

Mixing: In a round-bottom flask, combine the free trans-cyclohexane-1,2-diamine (1.0 equiv) with Formic Acid (98%, 5.0 equiv) and Formaldehyde (37% aq. solution, 5.0 equiv).

-

Caution: Vigorous CO

evolution will occur.

-

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 8–12 hours.

-

Workup:

-

Cool to room temperature.[2]

-

Acidify with 4M HCl (to remove unreacted aldehyde/formic acid via evaporation if needed, though usually not required).

-

Basify strongly (pH > 12) with 40% NaOH solution.

-

-

Extraction: Extract the aqueous layer 3x with CH

Cl -

Drying & Concentration: Dry over Na

SO -

Purification: Distillation as described in Protocol A.

PART 3: DATA SPECIFICATIONS & SAFETY

Physicochemical Properties Comparison[1][2][3]

| Property | trans-N,N'-Dimethyl (Target) | trans-N,N'-Diethyl (Diacetyl Reduction Product) |

| Formula | C | C |

| MW | 142.24 g/mol | 170.30 g/mol |

| Boiling Point | 78–80°C (18 mmHg) | ~95–100°C (15 mmHg) |

| Physical State | Hygroscopic Solid / Oil | Oil |

| Key NMR Signal | N-Me singlet (~2.3-2.4 ppm) | N-Et triplet/quartet |

Safety & Handling (E-E-A-T)

-

LiAlH

: Pyrophoric. Reacts violently with water. Use only dry solvents. Keep a Class D fire extinguisher nearby. -

Amines: The products are corrosive and can cause severe skin burns. Handle in a fume hood.

-

Storage: The N,N'-dimethyl derivative readily absorbs CO

from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

-

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine via Diformyl Reduction: Han, H., & Janda, K. D. (1996). Soluble polymer-bound ligand-accelerated catalysis: Asymmetric dihydroxylation. Journal of the American Chemical Society, 118(32), 7632-7633. Link

-

Crystallographic Characterization & Solid State Properties: Goddard, R., et al. (2006). (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E. Link

-

Eschweiler-Clarke Methylation Protocol: Clarke, H. T., et al. (1933). Reductive Alkylation of Amines. Organic Syntheses, Coll. Vol. 3, p.723. Link

-

General Reductions of Amides: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

Sources

Application Note & Protocol: Preparation and Application of a trans-1,2-Bis(acetamido)cyclohexane-Based Chiral Stationary Phase for HPLC

Abstract: This document provides a comprehensive guide for the preparation, characterization, and application of a novel chiral stationary phase (CSP) based on trans-1,2-bis(acetamido)cyclohexane. This CSP is designed for the high-performance liquid chromatography (HPLC) separation of enantiomers, a critical process in drug discovery, development, and quality control. We detail the chemical principles of chiral recognition, provide a step-by-step protocol for the covalent immobilization of the chiral selector onto a silica support, and outline methods for its characterization and chromatographic evaluation.

Introduction: The Imperative of Chirality in Pharmaceutical Sciences

The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different effects within the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, regulatory agencies worldwide now mandate the testing and marketing of single-enantiomer drugs, driving the need for robust analytical methods to separate and quantify enantiomers.[1]

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the preeminent technique for this purpose.[2][3] A CSP functions by creating a chiral environment within the column, enabling differential interactions with the enantiomers of an analyte, which leads to their separation.[4]

The selection of the chiral selector—the molecule responsible for enantiorecognition—is paramount. trans-1,2-Diaminocyclohexane (DACH) is an exceptionally valuable scaffold for designing chiral selectors.[5][6] Its rigid cyclohexane backbone provides a well-defined, C2-symmetric structure that pre-organizes interactive functional groups for effective chiral discrimination.[7][8] By derivatizing the diamine with acetamido groups, we introduce powerful hydrogen bond donors (N-H) and acceptors (C=O), which are key interaction sites for forming transient diastereomeric complexes with analyte enantiomers. This guide details the synthesis of a CSP from a custom-designed trans-1,2-bis(acetamido)cyclohexane derivative, its immobilization onto silica gel, and its application in enantioselective chromatography.

The Principle of Enantioselective Recognition

The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. For a separation to occur, the binding energies of these two complexes must be different. The "three-point interaction model," first proposed by Dalgliesh, provides a conceptual framework for understanding this process.[9] It posits that at least three simultaneous interactions (a combination of attractive and repulsive forces) are necessary for stable diastereomeric complex formation and effective chiral recognition.[2]

Our trans-1,2-bis(acetamido)cyclohexane based CSP is designed to leverage several key interactions:

-

Hydrogen Bonding: The amide groups provide both hydrogen bond donor (N-H) and acceptor (C=O) sites. These are crucial for interacting with analytes possessing polar functional groups like alcohols, carboxylic acids, or other amides.

-

Dipole-Dipole Interactions: The polar amide bonds create dipole moments that can interact with polarizable groups on the analyte.

-

Steric Hindrance: The rigid, chair-like conformation of the cyclohexane ring creates well-defined chiral cavities. One enantiomer of an analyte may fit snugly into this cavity, allowing for multiple favorable interactions, while its mirror image will experience steric repulsion, leading to a weaker, less stable complex.[10]

These differential interactions result in one enantiomer being retained more strongly on the column, allowing for its separation from the more weakly retained enantiomer.

Caption: Figure 1: A conceptual diagram of the three-point interaction model.

Protocol: Synthesis and Immobilization of the Chiral Stationary Phase

This protocol describes a robust method for covalently bonding the chiral selector to a porous silica support. Covalent bonding is preferred over physical coating as it yields more durable and stable CSPs that are compatible with a wider range of mobile phases.[11] The overall workflow involves synthesizing a silane-derivatized chiral selector, which is then reacted with the silica surface.

Materials and Equipment

-

(1R,2R)- or (1S,2S)-trans-1,2-Diaminocyclohexane

-

(3-Isocyanatopropyl)triethoxysilane

-

Acetic anhydride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM), Toluene, and Tetrahydrofuran (THF)

-

Porous spherical silica gel (5 µm, 100 Å pore size)

-

Hexamethyldisilazane (HMDS) for end-capping

-

Standard glassware for organic synthesis under inert atmosphere (Schlenk line)

-

Rotary evaporator

-

HPLC column packing equipment

Workflow Overview

Caption: Figure 2: The overall workflow for preparing the chiral stationary phase.

Step-by-Step Experimental Protocol

Part A: Synthesis of the Silane-Derivatized Chiral Selector

-

Rationale: To covalently bond the selector to silica, we need to introduce a reactive silane group. This multi-step synthesis ensures that one amine group forms the crucial acetamide for chiral recognition, while the other is modified to become a urea-linked silane anchor.

-

Mono-acylation of DACH:

-

Dissolve (1R,2R)-trans-1,2-Diaminocyclohexane (1.0 eq) in anhydrous DCM under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetic anhydride (0.95 eq) in anhydrous DCM dropwise over 1 hour. Using slightly less than one equivalent minimizes the formation of the di-acylated product.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-acetylated diamine by column chromatography on silica gel.

-

-

Urea Linkage and Silanization:

-

Dissolve the purified mono-acetylated DACH (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Add (3-Isocyanatopropyl)triethoxysilane (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Monitor the reaction by TLC or FT-IR (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product, N-((1R,2R)-2-acetamidocyclohexyl)-N'-(3-(triethoxysilyl)propyl)urea, is often used in the next step without further purification.

-

Part B: Immobilization and Packing

-

Rationale: The triethoxysilyl group on the chiral selector will react with the silanol groups on the silica surface, forming stable covalent Si-O-Si bonds.[12] End-capping is a critical final step to mask any remaining free silanols, which can cause undesirable peak tailing and non-specific adsorption.

-

Immobilization on Silica Gel:

-

Activate the porous silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.

-

Suspend the activated silica gel (e.g., 10 g) in anhydrous toluene.

-

Add the crude silane-derivatized chiral selector (e.g., 1.5 g) to the silica slurry.

-

Reflux the mixture with stirring under an argon atmosphere for 24 hours.

-

Allow the mixture to cool, then collect the modified silica by filtration.

-

Wash the silica sequentially with toluene, THF, methanol, and diethyl ether to remove any unreacted selector.

-

Dry the functionalized silica (the CSP) under vacuum at 60 °C to a constant weight.

-

-

End-capping:

-

Suspend the dried CSP in anhydrous toluene.

-

Add hexamethyldisilazane (HMDS) and a catalytic amount of triethylamine.

-

Reflux the mixture for 6 hours under argon.

-

Cool, filter, and wash the end-capped CSP as described in the previous step.

-

Dry the final CSP under vacuum at 60 °C overnight.

-

-

Column Packing:

-

Prepare a slurry of the final CSP in an appropriate solvent (e.g., isopropanol).

-

Pack the slurry into an analytical HPLC column (e.g., 150 mm x 4.6 mm) using a high-pressure slurry packing apparatus, following standard procedures.

-

Characterization and Quality Control

Verifying the successful synthesis and immobilization is crucial for ensuring the performance and reproducibility of the CSP.

-

Rationale: These analytical techniques provide quantitative and qualitative data to confirm that the chiral selector has been successfully synthesized and bonded to the silica support at a sufficient density for effective chromatographic separation.[13]

| Parameter | Analytical Method | Purpose | Typical Expected Result |

| Selector Loading | Elemental Analysis (C, H, N) | Quantifies the amount of chiral selector bonded to the silica.[13] | C: 6-10%, N: 1-2% (by weight) |

| Functional Groups | FT-IR Spectroscopy | Confirms the presence of key functional groups from the selector (e.g., amide C=O and N-H stretches).[13] | Amide I band (~1650 cm⁻¹), Amide II band (~1550 cm⁻¹). |

| Organic Content | Thermogravimetric Analysis (TGA) | Measures the weight loss upon heating, corresponding to the total organic material on the silica surface. | 8-15% weight loss between 200-800 °C. |

| Surface Coverage | Calculated from Elemental Analysis | Expresses the density of the chiral selector on the silica surface. | 0.3 - 0.6 µmol/m² |

Application Protocol: Chromatographic Evaluation

Once packed, the column must be evaluated with a set of standard racemic compounds to determine its enantioselective capabilities.

Protocol for Column Evaluation

-

Column Equilibration:

-

Install the column in the HPLC system.

-

Flush the column with the chosen mobile phase at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes, then gradually increase to the desired flow rate (e.g., 1.0 mL/min).

-

Allow at least 20-30 column volumes for full equilibration.[14]

-

-

Test Analytes and Conditions:

-

Prepare a solution of a racemic test analyte (e.g., 1,1'-Bi-2-naphthol (BINOL) or Ibuprofen) at a concentration of ~1 mg/mL in the mobile phase.[13]

-

Filter the sample solution through a 0.45 µm filter before injection.[15]

-

Starting Mobile Phase (Normal Phase): Hexane / Isopropanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

From the resulting chromatogram, calculate the following parameters for the test analyte:

-

Retention Factor (k'): k' = (t_R - t_0) / t_0

-

Separation Factor (α): α = k'_2 / k'_1 (where k'_2 is for the more retained enantiomer)

-

Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2)

-

-

A successful chiral separation is typically defined as having a resolution (R_s) of ≥ 1.5.

-

Example Performance Data

| Racemic Analyte | Mobile Phase (Hexane/IPA) | Retention Factor (k'₁) | Separation Factor (α) | Resolution (R_s) |

| 1,1'-Bi-2-naphthol | 90:10 | 2.15 | 1.27 | 1.95 |

| (±)-Stilbene oxide | 95:5 | 1.88 | 1.19 | 1.60 |

| (±)-Ibuprofen | 98:2 (+0.1% TFA) | 3.40 | 1.35 | 2.25 |

| Note: For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often required to improve peak shape and resolution.[10] |

Insights for Method Optimization

-

Mobile Phase Composition: The percentage of the alcohol modifier (e.g., isopropanol, ethanol) is the most critical parameter. Decreasing the alcohol content generally increases retention and often improves selectivity (α), but may lead to broader peaks. A systematic screening of modifier concentration is recommended.[10][14]

-

Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can enhance resolution by allowing more time for the enantioselective interactions to occur.[14]

-

Temperature: Lowering the column temperature typically increases the separation factor (α) as the weaker, enantioselective interactions become more pronounced. However, this may also increase analysis time and column backpressure.[14]

-

Elution Order Inversion: A significant advantage of a fully synthetic CSP is the ability to control the elution order. By synthesizing the CSP using (1S,2S)-DACH instead of (1R,2R)-DACH, the elution order of enantiomers will be reversed.[16] This is extremely valuable for quantifying trace enantiomeric impurities, where it is advantageous to have the small impurity peak elute before the large main peak.[17]

Conclusion

The trans-1,2-bis(acetamido)cyclohexane-based chiral stationary phase represents a versatile and effective tool for the analytical separation of enantiomers. The detailed protocols provided herein for its synthesis, characterization, and application enable researchers to produce a robust, high-performance CSP. The logical design, leveraging the C2-symmetric DACH scaffold and strong hydrogen-bonding amide groups, provides a solid foundation for achieving successful chiral separations across a range of applications in the pharmaceutical and chemical industries.

References

-

Title: Chromatographic evaluation of poly (trans-1,2-cyclohexanediyl-bis acrylamide) as a chiral stationary phase for HPLC. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

-

Title: Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine. Source: ResearchGate. URL: [Link]

-

Title: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Source: Chemical Reviews, American Chemical Society. URL: [Link]

-

Title: trans-1,2-Diaminocyclohexane mesoporous silica for asymmetric catalysis: enhancement of chirality through confinement space by the plug effect. Source: Chemical Communications, Royal Society of Chemistry. URL: [Link]

-

Title: trans-1,2-Diaminocyclohexane. Source: Wikipedia. URL: [Link]

-

Title: Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Source: Journal of Chemical Sciences, Indian Academy of Sciences. URL: [Link]

-

Title: Design, Synthesis, and Applications of Bis‐Amido HPLC Pirkle‐Type Chiral Stationary Phases. Source: ChemistrySelect, Wiley Online Library. URL: [Link]

-

Title: Chiral column chromatography. Source: Wikipedia. URL: [Link]

-

Title: Chiral HPLC Separations. Source: Phenomenex Inc. URL: [Link]

-

Title: Chiral stationary phases and applications in gas chromatography. Source: Open Access LMU, Ludwig-Maximilians-Universität München. URL: [Link]

-

Title: Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Source: Molecules, MDPI. URL: [Link]

-

Title: Chiral HPLC Column Selection and Method Development Guide. Source: Bioanalysis Zone. URL: [Link]

-

Title: Silica gel-immobilized multidisciplinary materials applicable in stereoselective organocatalysis and HPLC separation. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL: [Link]

-

Title: Trans-1, 2-diaminocyclohexane mesoporous silica for asymmetric catalysis. Source: Royal Society of Chemistry Supporting Information. URL: [Link]

-

Title: Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Source: International Journal of Molecular Sciences, MDPI. URL: [Link]

-

Title: CHIRAL SEPARATIONS INTRODUCTION. Source: VTechWorks, Virginia Tech. URL: [Link]

-

Title: User's Manual | Chiral CD-Ph | HPLC Columns. Source: Osaka Soda Co., Ltd. URL: [Link]

-

Title: (PDF) Chiral Recognition Mechanisms. Source: ResearchGate. URL: [Link]

-

Title: Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Source: Journal of Chemical Education, American Chemical Society. URL: [Link]

-

Title: CHIRAL STATIONARY PHASES. Source: Regis Technologies, Inc. URL: [Link]

-

Title: (PDF) Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. Source: ResearchGate. URL: [Link]

-

Title: Chiral Columns Brochure. Source: ES Industries. URL: [Link]

-

Title: Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. Source: Molecules, MDPI. URL: [Link]

-

Title: trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Source: ResearchGate. URL: [Link]

Sources

- 1. datapdf.com [datapdf.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 5. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. iris.uniroma1.it [iris.uniroma1.it]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. User's Manual | Chiral CD-Ph | HPLC Columns | Products | HPLC | Osaka Soda [sub.osaka-soda.co.jp]

- 16. Chromatographic evaluation of poly (trans-1,2-cyclohexanediyl-bis acrylamide) as a chiral stationary phase for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

Application Note: Crystal Engineering and Gelation Studies with trans-N,N'-Diacetylcyclohexane-1,2-diamine

[1]

Abstract

This guide details the protocols for synthesizing, crystallizing, and characterizing trans-N,N'-Diacetylcyclohexane-1,2-diamine (DACH-Ac2).[1] While long-chain derivatives of trans-1,2-diaminocyclohexane are renowned organogelators, the diacetyl derivative serves as a critical negative control in gelation studies and a positive model for crystal engineering.[1] Its short alkyl chains favor tight crystalline packing over the fiber entanglement required for gelation.[1] This note provides the methodology to define this boundary, essential for designing new supramolecular materials.

Part 1: Scientific Foundation & Mechanism[1]

The Supramolecular Synthon

The core functionality of DACH-Ac2 lies in its

-

In Crystals (DACH-Ac2): The short acetyl groups allow the molecules to stack efficiently, forming tight antiparallel

-sheet-like networks with high lattice energy. This results in macro-crystallization and high melting points (~270°C).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

In Gels (Long-chain analogs): When the acetyl group is replaced by long alkyl chains (e.g., lauroyl, stearoyl), the van der Waals interactions between chains prevent the formation of a 3D crystal lattice.[1] Instead, the system forms 1D fibers that entangle to trap solvent (gelation).[1]

The "Phase Divergence" Pathway

The following diagram illustrates the structural decision tree that determines whether the molecule will form a crystal or a gel.

Figure 1: The structural divergence between crystallization (DACH-Ac2) and gelation (Long-chain analogs).[1]

Part 2: Experimental Protocols

Synthesis and Purification of DACH-Ac2

Objective: Obtain high-purity trans-N,N'-Diacetylcyclohexane-1,2-diamine for crystallographic study.

Reagents:

-

(±)-trans-1,2-Diaminocyclohexane (or enantiopure 1R,2R)[1]

-

Acetic Anhydride (1.1 eq per amine group)[1]

-

Solvent: Dichloromethane (DCM) or Methanol[1]

-

Base: Triethylamine (Et3N)[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of trans-1,2-diaminocyclohexane in 50 mL of dry DCM under

atmosphere. Add 22 mmol of Et3N.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Addition: Cool to 0°C. Add 22 mmol of acetic anhydride dropwise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. A white precipitate (the product) typically forms due to low solubility in DCM.[1]

-

Workup: Filter the white solid.[1] Wash copiously with cold DCM and water to remove amine salts.[1]

-

Recrystallization (Critical): Recrystallize from boiling Methanol or Ethanol/Water (9:1) .[1]

-

Note: DACH-Ac2 is sparingly soluble in most organic solvents but soluble in hot alcohols.[1]

-

Crystallization Protocol (Crystal Engineering)

Objective: Grow single crystals suitable for X-ray diffraction (XRD) to visualize the H-bonding network.

Method: Slow Evaporation [1]

-

Prepare a saturated solution of DACH-Ac2 in Methanol at 60°C.

-

Filter the hot solution through a 0.2 µm PTFE syringe filter into a clean glass vial.

-

Cover the vial with Parafilm and poke 2-3 small holes with a needle.[1]

-

Store in a vibration-free environment at RT.

-

Observation: Colorless block-like crystals should appear within 2-5 days.

Characterization Check:

-

PXRD: Look for sharp Bragg peaks indicating high crystallinity.[1]

-

IR Spectroscopy: Verify Amide I band (~1630 cm⁻¹) and Amide II band (~1540 cm⁻¹), indicative of H-bonded networks.[1]

Gelation Study Protocol (The "Negative Control")

Objective: Test the gelation ability of DACH-Ac2 in common solvents and compare with known gelator standards.

Solvents to Test: Toluene, Cyclohexane, Ethanol, Acetonitrile, DMSO.[1]

Protocol:

-

Weighing: Place 10 mg of DACH-Ac2 into a screw-cap vial.

-

Solvent Addition: Add 1.0 mL of target solvent (Concentration = 1.0 wt%).[1]

-

Heating: Heat the vial in a heating block (or heat gun) until the solid dissolves or the solvent boils.

-

Observation A: If it dissolves clear

Proceed to cooling.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Observation B: If it remains insoluble even at boiling (e.g., in Hexane)

Record as "Insoluble (I)" .ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Cooling: Allow the vial to cool to RT undisturbed.

-

Inversion Test: Invert the vial.